molecular formula C20H18F2O3 B4726253 4-BUTYL-7-[(2,6-DIFLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

4-BUTYL-7-[(2,6-DIFLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

Cat. No.: B4726253
M. Wt: 344.4 g/mol
InChI Key: IINITYUIFCQTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BUTYL-7-[(2,6-DIFLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a butyl group at the 4th position and a 2,6-difluorophenylmethoxy group at the 7th position of the chromen-2-one core structure

Properties

IUPAC Name

4-butyl-7-[(2,6-difluorophenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2O3/c1-2-3-5-13-10-20(23)25-19-11-14(8-9-15(13)19)24-12-16-17(21)6-4-7-18(16)22/h4,6-11H,2-3,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINITYUIFCQTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-BUTYL-7-[(2,6-DIFLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can be achieved through several synthetic routes. One common method involves the reaction of 4-butyl-2H-chromen-2-one with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors and employing greener solvents to minimize environmental impact .

Chemical Reactions Analysis

4-BUTYL-7-[(2,6-DIFLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Scientific Research Applications

4-BUTYL-7-[(2,6-DIFLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development and biological studies.

    Medicine: Due to its biological activities, it is investigated for therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 4-BUTYL-7-[(2,6-DIFLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

4-BUTYL-7-[(2,6-DIFLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BUTYL-7-[(2,6-DIFLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
Reactant of Route 2
Reactant of Route 2
4-BUTYL-7-[(2,6-DIFLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

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